1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is a compound that features a unique combination of a fluorinated thiophene ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through various methods, including halogenation of thiophene derivatives.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the sulfonyl group.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The fluorinated thiophene ring can enhance the electronic properties of materials, making this compound useful in the development of organic semiconductors and photovoltaic devices.
Biological Studies: The indole moiety is known for its biological activity, and this compound can be used in studies related to cell signaling and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-[(5-fluorothiophen-2-yl)sulfonyl]-4-phenylpiperazine: This compound shares the fluorinated thiophene sulfonyl group but has a different core structure.
2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide: This compound also features an indole moiety and a sulfonyl group but differs in its overall structure and functional groups.
Uniqueness
1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is unique due to the combination of a fluorinated thiophene ring and an indole moiety. This combination imparts distinct electronic and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10FNO2S2 |
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Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C12H10FNO2S2/c13-11-5-6-12(17-11)18(15,16)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2 |
InChI Key |
FBEDAFXGPVOKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
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